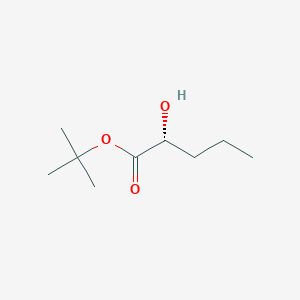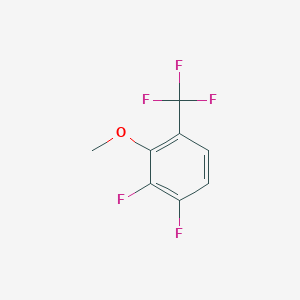
1-Bromo-3-chloro-4-iodo-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-chloro-4-iodo-2-methylbenzene, also known as BCIM, is an aromatic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid that is highly soluble in many organic solvents and is used as a solvent itself in many laboratory experiments. BCIM is also used as an intermediate in the synthesis of other compounds, such as pharmaceuticals and dyes.
Applications De Recherche Scientifique
Thermochemistry and Physical Properties
Research on halogen-substituted methylbenzenes, including compounds similar to 1-bromo-3-chloro-4-iodo-2-methylbenzene, focuses on their thermochemical properties. Studies involving vapor pressures, vaporization, fusion, and sublimation enthalpies of various halogenated methylbenzenes provide insights into their physical characteristics and stability. These investigations contribute to the understanding of their behavior in different conditions and potential applications in chemical synthesis and materials science (Verevkin et al., 2015).
Halogenation and Catalysis
Halogenation reactions are fundamental in organic synthesis, and compounds like 1-bromo-3-chloro-4-iodo-2-methylbenzene serve as substrates or intermediates. Research demonstrates the use of N-Halosuccinimide and acidic catalysts for the ring halogenation of polyalkylbenzenes, leading to mixed halogenated compounds. Such processes are crucial for creating compounds with specific halogen patterns, which can be valuable in pharmaceuticals, agrochemicals, and materials science (Bovonsombat & Mcnelis, 1993).
Structural Determinants and Halogen Bonding
The study of halogen bonding and structural determinants in compounds like 1-bromo-3-chloro-4-iodo-2-methylbenzene is significant in crystallography and molecular design. Investigations into the relative importance of different types of halogen bonding can inform the design of molecular assemblies and materials with desired properties (Pigge, Vangala, & Swenson, 2006).
Liquid-phase Oxidation
The liquid-phase oxidation of methylbenzenes, including those related to 1-bromo-3-chloro-4-iodo-2-methylbenzene, is explored for synthesizing benzyl acetates, benzaldehydes, and other oxidation products. This research is pertinent to the development of industrial processes for producing fine chemicals and intermediates (Okada & Kamiya, 1981).
Mécanisme D'action
Target of Action
The primary target of 1-Bromo-3-chloro-4-iodo-2-methylbenzene is the benzene ring . The benzene ring is a key structural element in many organic molecules and plays a crucial role in the chemistry of life. It is especially stable due to its aromaticity, which it seeks to maintain during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
This mechanism allows the compound to substitute a hydrogen atom on the benzene ring with a bromine, chlorine, or iodine atom .
Biochemical Pathways
The compound’s ability to undergo electrophilic aromatic substitution suggests that it could potentially influence a wide range of biochemical processes involving aromatic compounds .
Pharmacokinetics
Given its structure, it is likely to have low gastrointestinal absorption . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The molecular and cellular effects of 1-Bromo-3-chloro-4-iodo-2-methylbenzene’s action would depend on the specific context in which it is used. In general, the introduction of halogen atoms into a benzene ring can significantly alter the ring’s reactivity and the properties of the molecules it forms .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 1-Bromo-3-chloro-4-iodo-2-methylbenzene. For instance, it should be stored in a dark place at a temperature between 2-8°C .
Propriétés
IUPAC Name |
1-bromo-3-chloro-4-iodo-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVJQGQREQCKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloro-4-iodo-2-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














